molecular formula C10H16ClN3O B2391483 [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride CAS No. 1439899-04-3

[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride

Cat. No.: B2391483
CAS No.: 1439899-04-3
M. Wt: 229.71
InChI Key: UFBNMWOLDLMOCJ-UHFFFAOYSA-N
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Description

[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride typically involves the reaction of cyclobutylmethanol with pyrimidine derivatives under specific conditions. The process may include steps such as:

    Cyclobutylmethanol Reaction: Cyclobutylmethanol is reacted with a pyrimidine derivative in the presence of a base to form the intermediate compound.

    Methanamine Introduction: The intermediate is then treated with methanamine under controlled conditions to yield the final product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may be investigated for its efficacy in treating certain diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine hydrochloride
  • [2-(Cyclopentylmethoxy)pyrimidin-4-yl]methanamine hydrochloride
  • [2-(Cyclohexylmethoxy)pyrimidin-4-yl]methanamine hydrochloride

Uniqueness

[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride is unique due to its specific cyclobutylmethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[2-(cyclobutylmethoxy)pyrimidin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c11-6-9-4-5-12-10(13-9)14-7-8-2-1-3-8;/h4-5,8H,1-3,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBNMWOLDLMOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=CC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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